molecular formula C6H7ClF3NS B2621541 (4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL CAS No. 2287287-33-4

(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL

Cat. No.: B2621541
CAS No.: 2287287-33-4
M. Wt: 217.63
InChI Key: MPKSOIUMIAXKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H7ClF3NS. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a thiophene ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)thiophene with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Uniqueness

(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of fluorinated organic molecules .

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h1,3H,2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKSOIUMIAXKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287287-33-4
Record name [4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.